2-Methoxy-4-methylpyrimidine-5-carbonitrile
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Overview
Description
2-Methoxy-4-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxy-4-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Methoxy-4-methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly as a building block for antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes and receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylpyrimidine-5-carbonitrile: Similar in structure but differs in the position of the methoxy group.
2-Methoxy-4-methylpyrimidine: Lacks the carbonitrile group, affecting its reactivity and applications.
Uniqueness
2-Methoxy-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceutical agents and other complex organic molecules .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methoxy-4-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3 |
InChI Key |
ADQUCODHGICYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#N)OC |
Origin of Product |
United States |
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